Ixabepilone - 219989-84-1

Ixabepilone

Catalog Number: EVT-287884
CAS Number: 219989-84-1
Molecular Formula: C27H42N2O5S
Molecular Weight: 506.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ixabepilone, also known as Azaepothilone B, is a semisynthetic lactam analogue of Epothilone B, a naturally occurring 16-membered macrolide originally isolated from the myxobacterium Sorangium cellulosum. [, , ] Ixabepilone belongs to a class of microtubule-stabilizing agents and is recognized for its potent antitumor activity. [, , , ] Its structural distinction from taxanes, another class of microtubule stabilizers, endows it with unique properties, making it a valuable compound in cancer research. [, , ]

Future Directions
  • Optimizing dosing schedules and administration methods: Ongoing research explores alternative dosing schedules, such as weekly administration, to minimize toxicity and maintain efficacy. [, , ]
  • Developing novel formulations for improved drug delivery: Research continues to develop new formulations, such as Cremophor-free formulations, to enhance drug solubility, bioavailability, and reduce potential toxicity. []
  • Investigating the role of ixabepilone in targeting cancer stem cells: Recent studies suggest ixabepilone may impact cancer stem cells, offering a new avenue for research to develop therapies aimed at eradicating these treatment-resistant cell populations. []
  • Understanding the long-term effects of ixabepilone on neuronal cells and its role in peripheral neuropathy: Further investigation of the mechanisms underlying ixabepilone-induced neuropathy, including the potential role of prior paclitaxel treatment, is crucial for developing strategies to mitigate this adverse effect. [, ]
Overview

Ixabepilone is a semi-synthetic analog of epothilone B, developed primarily as an anticancer agent. This compound exhibits potent activity against various types of tumors, particularly those resistant to conventional therapies such as taxanes and anthracyclines. It functions by binding to tubulin, promoting microtubule stabilization and polymerization, which disrupts normal cell division and induces apoptosis in cancer cells .

Source

Ixabepilone was developed by Bristol-Myers Squibb and has undergone extensive preclinical and clinical evaluations. Its development stemmed from the need for new therapeutic options for patients with advanced malignancies that have shown resistance to existing treatments .

Classification

Ixabepilone belongs to the class of drugs known as epothilones, which are microtubule-stabilizing agents. It is classified as an antineoplastic agent due to its ability to inhibit tumor growth through its action on the cytoskeleton of cancer cells .

Synthesis Analysis

Methods

The synthesis of ixabepilone involves several steps, beginning with the fermentation of the myxobacterium Sorangium cellulosum to produce epothilones C and D. A key aspect of the synthesis is the use of genetic mutation techniques to enhance production yields. The process includes:

  1. Fermentation: Utilizing a genetically modified strain of Sorangium cellulosum to produce epothilones.
  2. Palladium-Catalyzed Reactions: Following fermentation, epothilone D is subjected to palladium-catalyzed ring-opening reactions to introduce functional groups necessary for further modifications.
  3. Oxidative Cyclization: This step transforms intermediates into lactam forms, which are more stable than their ester counterparts.
  4. Epoxidation: The final step involves converting lactam intermediates into ixabepilone through selective epoxidation reactions .

Technical Details

The synthesis employs high-performance liquid chromatography (HPLC) for purification and analysis at various stages, ensuring high purity (>99%) of the final product. The synthesis process has been optimized for scalability and efficiency, making it suitable for commercial production .

Molecular Structure Analysis

Structure

Ixabepilone's molecular structure is characterized by a complex arrangement that includes a lactam ring, which enhances its metabolic stability compared to natural epothilones. The structural formula can be represented as follows:

C22H27N1O5C_{22}H_{27}N_{1}O_{5}

This indicates the presence of 22 carbon atoms, 27 hydrogen atoms, one nitrogen atom, and five oxygen atoms.

Data

Key structural data include:

  • Molecular Weight: 393.46 g/mol
  • Melting Point: Approximately 140 °C
  • Solubility: Ixabepilone exhibits improved solubility in water compared to its natural counterparts due to structural modifications .
Chemical Reactions Analysis

Reactions

Ixabepilone undergoes various chemical reactions that are critical for its function and stability:

  • Microtubule Stabilization: The primary action mechanism involves binding to β-tubulin subunits, leading to enhanced polymerization of tubulin into microtubules.
  • Resistance Mechanisms: Unlike many chemotherapeutics, ixabepilone is less susceptible to efflux by multidrug resistance proteins due to its unique structure .

Technical Details

The stability of ixabepilone under physiological conditions allows it to maintain efficacy against resistant cancer cell lines. Its lactam structure resists hydrolysis by esterases, which is a common pathway for drug degradation in vivo .

Mechanism of Action

Process

Ixabepilone exerts its anticancer effects primarily through:

  1. Binding to Tubulin: By binding specifically to β-tubulin sites, ixabepilone promotes the assembly of microtubules.
  2. Microtubule Stabilization: This stabilization prevents depolymerization during mitosis, leading to disrupted mitotic spindle formation and subsequent apoptosis in rapidly dividing cells.

Data

Pharmacokinetic studies indicate that ixabepilone has a half-life ranging from 24 to 48 hours in plasma following administration, allowing for sustained therapeutic effects over time .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol; limited solubility in water.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to light and moisture.
  • pH Range: Optimal stability observed at neutral pH levels.

Relevant analyses include HPLC and mass spectrometry for purity assessment and structural confirmation during synthesis .

Applications

Scientific Uses

Ixabepilone is primarily utilized in oncology for treating breast cancer, particularly in cases where tumors exhibit resistance to traditional chemotherapeutic agents. Its efficacy has been demonstrated in clinical trials involving patients with metastatic breast cancer who have previously undergone multiple lines of treatment . Additionally, research continues into its potential applications in combination therapies with other anticancer agents.

Introduction to Ixabepilone: Historical Context and Scientific Significance

Epothilone Derivatives in Antineoplastic Drug Discovery

The discovery of epothilones in the late 20th century marked a transformative advancement in microtubule-targeting antineoplastic agents. These 16-membered macrolides were originally isolated in 1987 from the fermentation broth of the cellulose-degrading myxobacterium Sorangium cellulosum (strain So ce90) found in South African soil samples [6] [10]. Unlike taxanes, epothilones possess a distinct macrolactone ring structure with a rigid thromine-derived side chain and variable epoxy/olefin functionality at positions 12-13. Both epothilone A (epoxide) and epothilone B (C12-C13 epoxide) demonstrated potent microtubule-stabilizing properties through β-tubulin binding, inducing mitotic arrest and apoptosis in cancer cells [1] [6].

Preclinical studies revealed epothilones' exceptional pharmacological advantage: They maintained nanomolar cytotoxic activity (IC₅₀ = 1.4–45 nM) against diverse tumor types, including multidrug-resistant cell lines overexpressing P-glycoprotein (P-gp) or harboring β-tubulin mutations [7] [10]. This resilience stemmed from their structural differences from taxanes:

  • Reduced P-gp susceptibility: Epothilones bypassed P-gp-mediated efflux due to lower affinity for this transporter [8]
  • Activity against mutant tubulin: Maintained binding efficiency to tubulin with point mutations (e.g., β274 Thr→Ile) that conferred taxane resistance [6] [9]

Table 1: Comparative Mechanisms of Microtubule-Stabilizing Agents

PropertyPaclitaxelEpothilone BIxabepilone
Tubulin Binding Siteβ-tubulin N-terminalβ-tubulin near paclitaxel siteSame as epothilone B
P-gp SubstrateYesModerateNo
Resistance to β-tubulin MutationsLimitedHighHigh
Metabolic VulnerabilityHepatic (CYP3A4)Esterase cleavageStabilized (lactam)

Nevertheless, natural epothilones faced pharmacokinetic limitations. Epothilone B exhibited poor in vivo stability due to rapid esterase-mediated hydrolysis of the lactone ring and unpredictable plasma clearance, hindering clinical translation [7] [10]. This spurred efforts to develop semisynthetic analogs with improved metabolic stability while retaining the potent antineoplastic profile.

Development of Ixabepilone as a Semisynthetic Epothilone B Analogue

Ixabepilone (BMS-247550) emerged from a systematic structure-activity relationship (SAR) campaign at Bristol-Myers Squibb (BMS) aimed at optimizing epothilone B’s pharmacologic properties. Researchers exploited a semisynthetic approach starting from natural epothilone B, modifying its structure to enhance metabolic stability [6] [10]. The pivotal modification involved:

  • Lactam ring substitution: Replacement of the C15 lactone oxygen with nitrogen, forming a more hydrolysis-resistant lactam ring
  • Stereochemical retention: Preservation of epothilone B’s stereochemistry at critical positions (C3, C7, C8) essential for tubulin binding [10]

This lactam analog—later named ixabepilone—exhibited superior preclinical characteristics:

  • Metabolic stability: Resistance to esterase-mediated degradation increased plasma half-life in murine models [7]
  • Retained tubulin affinity: Maintained potent microtubule polymerization (EC₅₀ = 0.71 µM vs. epothilone B’s 0.81 µM) [10]
  • Broad-spectrum cytotoxicity: IC₅₀ values of 1.4–35 nM across 21 human tumor lines, including paclitaxel-resistant variants (HCT-116/VM46, A2780/TAX-R) [7] [10]

Table 2: Key Structural Modifications in Ixabepilone Development

Natural CompoundStructural VulnerabilityModification in IxabepilonePharmacologic Impact
Epothilone BLactone ring (ester bond)Lactam ring (amide bond)↑ Metabolic stability
Epothilone BC12-C13 epoxideRetention of epoxideMaintained tubulin binding
Epothilone BC3 hydroxylUnmodifiedCritical for activity

The synthesis involved a multistep sequence starting from epothilone B:

  • Selective deprotection of the C15 triethylsilyl (TES) group under acidic conditions
  • Mitsunobu reaction introducing an azide group at C15
  • Palladium-catalyzed olefin conversion
  • Hydrolysis and intramolecular condensation to form the lactam ring [1]

Xenograft studies confirmed ixabepilone’s in vivo efficacy. In MX-1 breast cancer models resistant to paclitaxel and doxorubicin, ixabepilone administration caused significant tumor regression (94–98% growth inhibition), validating its clinical potential [7]. Based on this robust preclinical profile, BMS advanced ixabepilone into clinical trials in 1999, culminating in FDA approval in 2007 for refractory breast cancer [6].

Role in Addressing Taxane Resistance in Oncology

Taxane resistance represents a critical challenge in metastatic breast cancer (MBC) treatment, arising through multiple molecular mechanisms:

  • Efflux pump overexpression: P-glycoprotein (P-gp) upregulation reduces intracellular paclitaxel accumulation [8]
  • β-tubulin isotype alterations: Elevated βIII-tubulin expression correlates with taxane insensitivity [4] [9]
  • Tubulin mutations: Somatic mutations (e.g., β-tubulin Phe270Val) impair taxane binding [8]

Ixabepilone overcomes these resistance pathways through its distinct pharmacologic properties:

  • Non-P-gp substrate: Retains intracellular concentration in MDR1-expressing cells, unlike paclitaxel [7] [8]
  • Activity against βIII-tubulin: Effectively stabilizes microtubules rich in βIII isotype (common in triple-negative breast cancer) where taxanes fail [4] [9]
  • Enhanced binding kinetics: Higher binding affinity for β-tubulin permits efficacy against mutant tubulins [6]

Clinical evidence confirms ixabepilone’s activity in taxane-resistant MBC. In phase II trials (Study 081), 126 patients with anthracycline/taxane/capecitabine-resistant metastatic breast cancer received ixabepilone monotherapy (40 mg/m² every 3 weeks). The objective response rate was 11.5%—significant in this heavily pretreated population—with responses observed even in tumors progressing within 3 months of taxane therapy [3] [9]. Notably, patients with triple-negative breast cancer (TNBC) showed comparable response rates (12%), underscoring ixabepilone’s ability to circumvent common resistance pathways in aggressive subtypes [4] [9].

Table 3: Clinical Activity in Taxane-Resistant Breast Cancer

RegimenPatient PopulationResponse Rate (%)Progression-Free Survival (months)
Ixabepilone monotherapyAnthracycline/taxane/capecitabine-resistant11.53.1
Ixabepilone + capecitabineTaxane-resistant35 (vs. 14% for capecitabine alone)4.2 (vs. 2.9)
Paclitaxel retreatmentTaxane-resistant4–161.5–3.5

Combination therapy further demonstrates ixabepilone’s role in resistant disease. The phase III CA163-046 trial randomized 752 anthracycline/taxane-resistant MBC patients to capecitabine alone or with ixabepilone. The combination significantly improved objective response rates (35% vs. 14%) and progression-free survival (4.2 vs. 2.9 months), establishing a new standard for taxane-refractory disease [9]. This synergy arises from ixabepilone’s cell-cycle arrest in M-phase, potentiating capecitabine’s antimetabolite effects [3].

The scientific significance of ixabepilone extends beyond breast cancer. Its activity in paclitaxel-resistant ovarian (A2780/TAX-R), prostate (PC-3/MDR), and lung (LX-1) cancer models supports broader applicability for taxane-resistant malignancies [6] [10]. As the first approved epothilone derivative, ixabepilone validated microtubule stabilization as a continually druggable target despite evolving resistance mechanisms, inspiring development of next-generation agents like utidelone and sagopilone [6].

Properties

CAS Number

219989-84-1

Product Name

Ixabepilone

IUPAC Name

(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione

Molecular Formula

C27H42N2O5S

Molecular Weight

506.7 g/mol

InChI

InChI=1S/C27H42N2O5S/c1-15-9-8-10-27(7)22(34-27)12-20(16(2)11-19-14-35-18(4)28-19)29-23(31)13-21(30)26(5,6)25(33)17(3)24(15)32/h11,14-15,17,20-22,24,30,32H,8-10,12-13H2,1-7H3,(H,29,31)/b16-11+/t15-,17+,20-,21-,22-,24-,27+/m0/s1

InChI Key

FABUFPQFXZVHFB-PVYNADRNSA-N

SMILES

CC1CCCC2(C(O2)CC(NC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C)C

Solubility

In water, 0.69 mg/L at 25 °C (est)

Synonyms

BMS247550; BMS-247550; BMS 247550; Azaepothilone BBMS 2475501. Trade name: Ixempra.

Canonical SMILES

CC1CCCC2(C(O2)CC(NC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C)C

Isomeric SMILES

C[C@H]1CCC[C@@]2([C@@H](O2)C[C@H](NC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)C)/C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.